
6-(Azetidin-1-yl)pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(Azetidin-1-yl)pyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with two amino groups at the 3 and 4 positions and an azetidinyl group at the 6 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)pyridine-3,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of amino groups and the azetidinyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.
化学反応の分析
Types of Reactions
6-(Azetidin-1-yl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
6-(Azetidin-1-yl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 6-(Azetidin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as a potassium channel blocker, prolonging the action potential and increasing presynaptic calcium concentrations . This can enhance the release of neurotransmitters and affect various physiological processes.
類似化合物との比較
Similar Compounds
3,4-Diaminopyridine: This compound is similar in structure but lacks the azetidinyl group. It is known for its use as a potassium channel blocker.
3,5-Diaminopyridine: Another similar compound with amino groups at different positions on the pyridine ring.
Uniqueness
6-(Azetidin-1-yl)pyridine-3,4-diamine is unique due to the presence of the azetidinyl group, which may confer distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC名 |
6-(azetidin-1-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H12N4/c9-6-4-8(11-5-7(6)10)12-2-1-3-12/h4-5H,1-3,10H2,(H2,9,11) |
InChIキー |
XDZISMLBQSWRRL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC=C(C(=C2)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

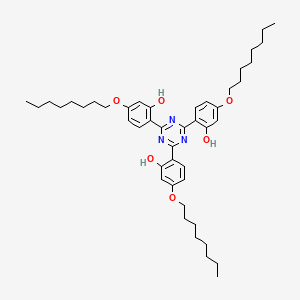
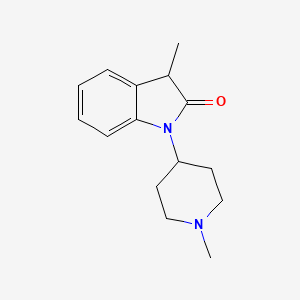

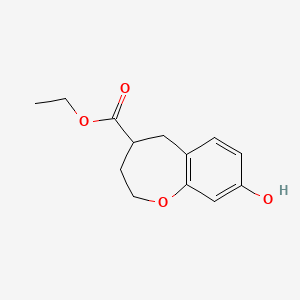
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
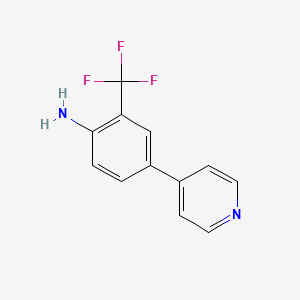
![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)
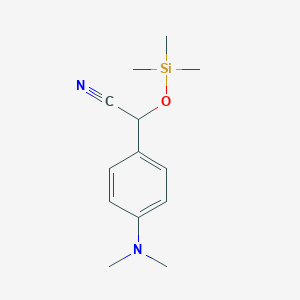

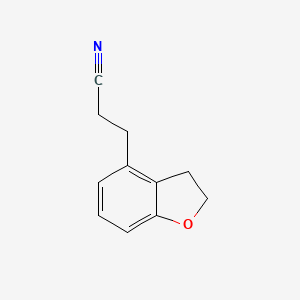
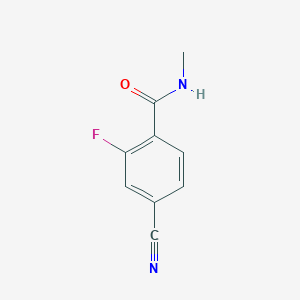
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)
